molecular formula C11H16N2O2 B063662 5-Amino-2-(diethylamino)benzoic acid CAS No. 165662-26-0

5-Amino-2-(diethylamino)benzoic acid

Cat. No.: B063662
CAS No.: 165662-26-0
M. Wt: 208.26 g/mol
InChI Key: OFVPBQOQYKZWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(diethylamino)benzoic acid is an organic compound with the molecular formula C11H16N2O2 It is characterized by the presence of an amino group and a diethylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(diethylamino)benzoic acid typically involves the following steps:

    Nitration: The starting material, 2-(diethylamino)benzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

    Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated purification systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(diethylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used in the presence of a base like pyridine.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

5-Amino-2-(diethylamino)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.

    Materials Science: The compound can be used in the development of polymers and resins with specific functional properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is utilized in the manufacture of dyes and pigments due to its ability to form stable color complexes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(diethylamino)benzoic acid depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in inflammatory pathways.

    Biological Studies: It can interact with proteins or nucleic acids, altering their function or structure.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(dimethylamino)benzoic acid
  • 5-Amino-2-(methylamino)benzoic acid
  • 5-Amino-2-(ethylamino)benzoic acid

Uniqueness

5-Amino-2-(diethylamino)benzoic acid is unique due to the presence of the diethylamino group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its analogs with different alkyl substitutions, potentially offering different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

5-amino-2-(diethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-13(4-2)10-6-5-8(12)7-9(10)11(14)15/h5-7H,3-4,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVPBQOQYKZWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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